![molecular formula C10H6ClN5 B13865285 3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a unique fusion of pyridine and imidazo[1,2-b][1,2,4]triazine rings. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, which involves the reaction of 2-amino-1,3,5-triazines with electron-rich or electron-poor acetophenones and heterocycle ketones . This method is straightforward and can be applied on a gram scale.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-b][1,2,4]triazine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine has several scientific research applications, including:
作用機序
The mechanism of action of 3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a][1,3,5]triazines: These compounds have a similar triazine ring but differ in the substitution pattern and functional groups.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound has a similar pyridine ring but differs in the imidazo core structure.
The uniqueness of this compound lies in its specific fusion of pyridine and imidazo[1,2-b][1,2,4]triazine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H6ClN5 |
|---|---|
分子量 |
231.64 g/mol |
IUPAC名 |
3-(3-chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C10H6ClN5/c11-7-2-1-3-12-9(7)8-6-14-16-5-4-13-10(16)15-8/h1-6H |
InChIキー |
FEDPVILVYLXPKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=NC3=NC=CN3N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


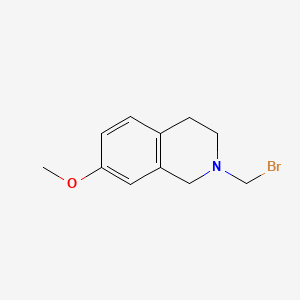
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
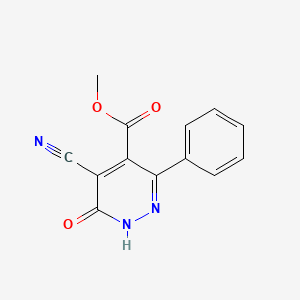
![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
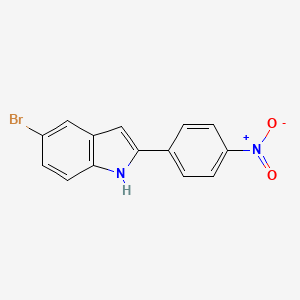
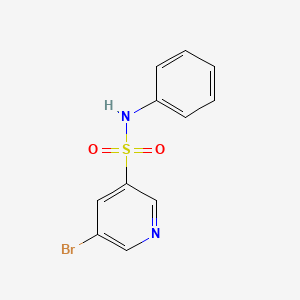
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)
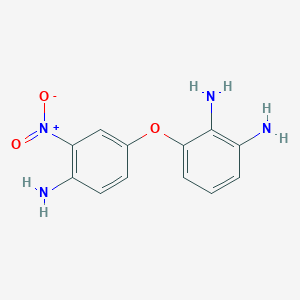
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
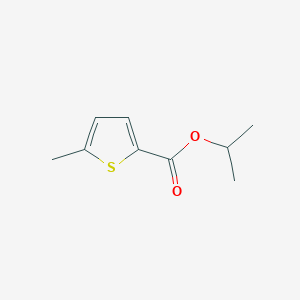
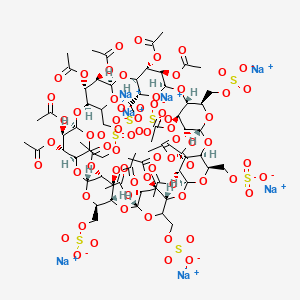
![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
